

# Toxicological Profile of Isobutylcitral: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Isobutylcitral*

Cat. No.: *B15466157*

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Disclaimer: The following document summarizes the publicly available toxicological information for **Isobutylcitral** (3,7,9-trimethyl-2,6-decadienal). A comprehensive toxicological profile for this specific substance is not readily available in the public domain. This guide, therefore, details the known information and highlights significant data gaps, providing a framework for the necessary future toxicological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Isobutylcitral** is a colorless to amber liquid with a fruity, aldehydic, waxy, and floral odor.<sup>[1]</sup> Limited information regarding its chemical and physical properties is available.

Property	Value	Reference
Molecular Formula	C13H22O	
Molecular Weight	194.32 g/mol	
Boiling Point	279.00 to 280.00 °C @ 760.00 mm Hg (estimated)	[1]
Vapor Pressure	0.004000 mmHg @ 25.00 °C (estimated)	[1]
Flash Point	236.00 °F TCC (113.60 °C) (estimated)	[1]
logP (o/w)	4.579 (estimated)	[1]
Water Solubility	3.405 mg/L @ 25 °C (estimated)	[1]
Solubility	Soluble in alcohol; insoluble in water	[1]

## Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is currently no publicly available information on the toxicokinetics of **isobutylcital** in humans or animals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to assessing its potential toxicity.

### Data Gaps:

- Absorption: Studies are needed to determine the rate and extent of **isobutylcital** absorption through oral, dermal, and inhalation routes of exposure.
- Distribution: Information on the distribution of **isobutylcital** and its metabolites to various tissues and organs is required to identify potential target organs of toxicity.
- Metabolism: The metabolic pathways of **isobutylcital** need to be elucidated to understand its biotransformation and the potential formation of reactive metabolites.

- Excretion: The routes and rates of excretion of **isobutylcitral** and its metabolites are unknown.

## Acute Toxicity

Limited acute toxicity data for **isobutylcitral** is available from a Material Safety Data Sheet.

Study	Species	Route	Value	Reference
LD50	Rat	Oral	12800 mg/kg	[2]
LC50	Rat	Inhalation	5000 ppm (6 hours)	[2]

Experimental Protocols: Detailed experimental protocols for these studies, including the specific strain of rats, vehicle used, and observation period, are not available in the public domain.

Data Gaps:

- Dermal LD50.
- Detailed clinical signs of toxicity observed in the acute studies.
- Gross and histopathological findings from the acute toxicity studies.

## Local Irritation and Sensitization

A Material Safety Data Sheet indicates that **isobutylcitral** may cause slight skin irritation.[2] No data on eye irritation or skin sensitization potential is publicly available.

Data Gaps:

- Skin Irritation: A standardized skin irritation study (e.g., according to OECD TG 404) is needed to properly classify the skin irritation potential of **isobutylcitral**.
- Eye Irritation: An eye irritation study (e.g., according to OECD TG 405) is necessary to assess the potential for **isobutylcitral** to cause eye damage.

- Skin Sensitization: Data from a validated skin sensitization test (e.g., Local Lymph Node Assay, human repeat insult patch test) is required to determine if **isobutylcitral** is a skin sensitizer.

## Sub-chronic and Chronic Toxicity

No information on the sub-chronic or chronic toxicity of **isobutylcitral** is publicly available. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Data Gaps:

- Repeated-dose oral, dermal, and inhalation toxicity studies of varying durations (e.g., 28-day, 90-day, and chronic studies) are needed.

## Genotoxicity

There is no publicly available data on the genotoxic potential of **isobutylcitral**. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Data Gaps:

- Gene Mutation: An Ames test (bacterial reverse mutation assay) is needed to evaluate the potential for point mutations.
- Chromosomal Aberrations: An in vitro chromosomal aberration test in mammalian cells is required.
- In vivo Genotoxicity: An in vivo micronucleus test in rodents is necessary to assess chromosomal damage in a whole animal system.

## Carcinogenicity

No carcinogenicity studies have been identified for **isobutylcitral**. Long-term carcinogenicity bioassays in rodents are typically required for substances with widespread human exposure or for those that show evidence of genotoxicity.

#### Data Gaps:

- Two-year carcinogenicity bioassays in two rodent species (e.g., rat and mouse) would be necessary to evaluate the carcinogenic potential of **isobutylcital**.

## Reproductive and Developmental Toxicity

There is no publicly available information on the reproductive and developmental toxicity of **isobutylcital**. These studies are essential to determine the potential for adverse effects on fertility, pregnancy, and offspring development.

#### Data Gaps:

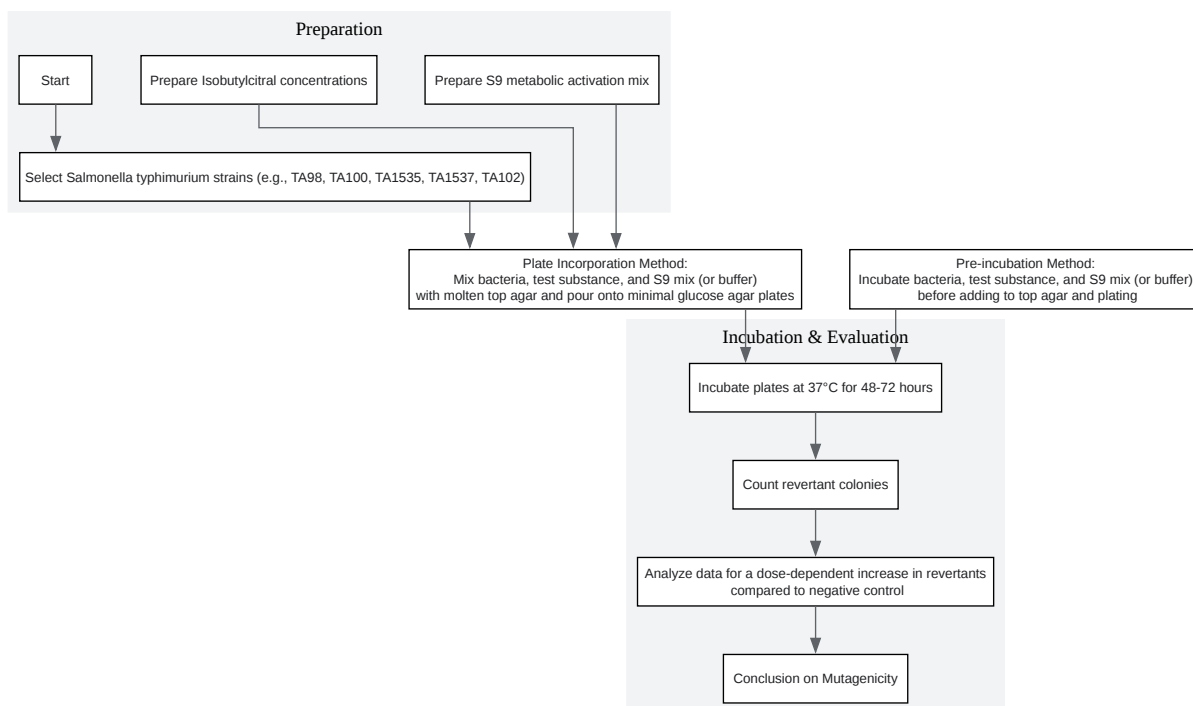
- Reproductive/Developmental Toxicity Screening Test (OECD TG 421): This study would provide initial information on potential effects on male and female reproductive performance and on the development of offspring.
- Prenatal Developmental Toxicity Study (OECD TG 414): This study would assess the potential for adverse effects on the developing fetus.
- Two-Generation Reproduction Toxicity Study (OECD TG 416): This study would provide comprehensive information on the effects of **isobutylcital** on all phases of the reproductive cycle.

## Human Data

No human data, such as from clinical studies or case reports, on the toxicity of **isobutylcital** is publicly available.

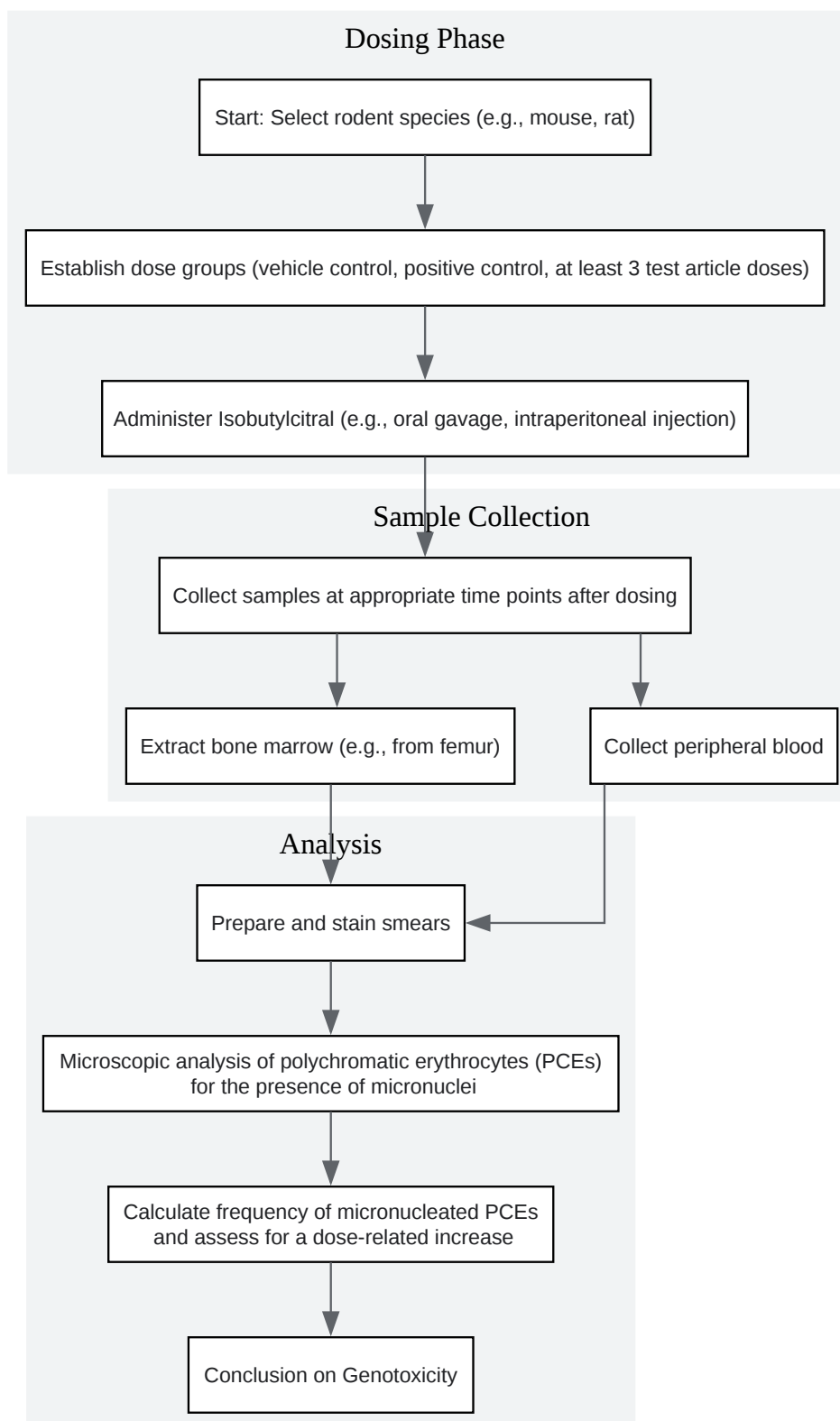
## Mandatory Visualizations

As specific data for **isobutylcital** is not available, the following diagrams illustrate the generalized experimental workflows for key toxicological assays that would be necessary to build a comprehensive toxicological profile.



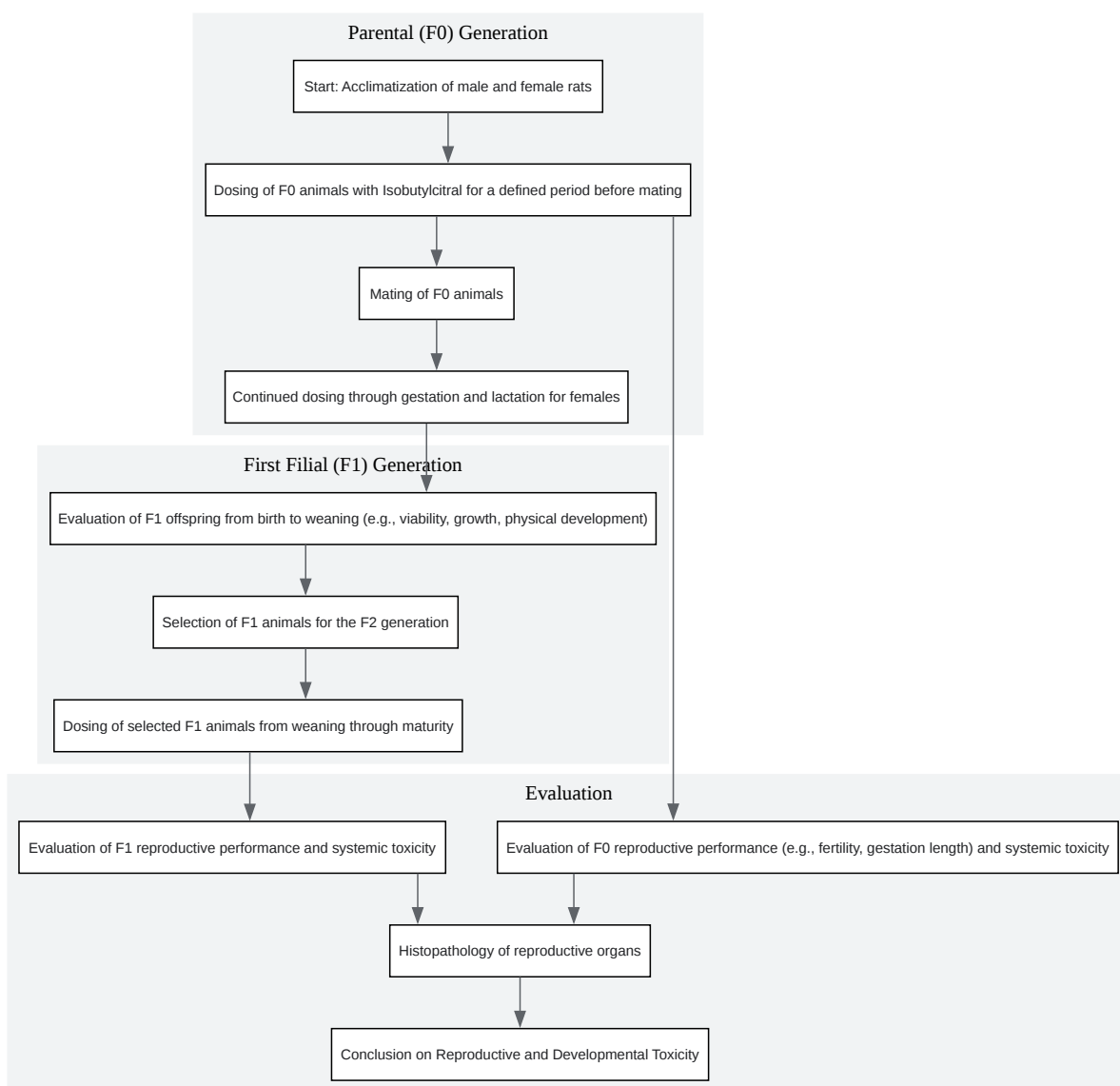
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Caption: Generalized workflow for an Ames test.



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Caption: Generalized workflow for an in vivo micronucleus assay.



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## References

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